molecular formula C19H18O5 B5012418 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate

2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No.: B5012418
M. Wt: 326.3 g/mol
InChI Key: MOPNQIBNIUQKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes both phenyl and methoxyphenyl groups

Properties

IUPAC Name

phenacyl 4-(4-methoxyphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-23-16-9-7-15(8-10-16)17(20)11-12-19(22)24-13-18(21)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPNQIBNIUQKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate typically involves a multi-step process. One common method includes the reaction of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product . The reaction is monitored using thin layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, in particular, contributes to its chromophoric properties, making it useful in dye and pigment production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.